N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide
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Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide is a complex organic compound that features a triazolopyridine and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or triazolopyridine rings.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-ethyl-1H-indol-3-yl)acetamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O/c1-14(2)25-13-15(16-7-3-4-8-17(16)25)11-20(26)21-12-19-23-22-18-9-5-6-10-24(18)19/h3-10,13-14H,11-12H2,1-2H3,(H,21,26) |
InChI Key |
JTFQJWRYRJZZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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